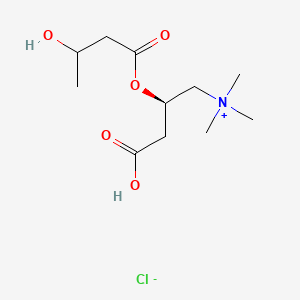
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is a synthetic compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Canagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by the presence of multiple benzyloxy groups, which enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of the starting material are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the core structure: The protected intermediate undergoes a series of reactions, including alkylation and cyclization, to form the core structure of the compound.
Deprotection: The benzyl protecting groups are removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of multiple benzyloxy groups on chemical reactivity and stability.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new SGLT2 inhibitors with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This leads to reduced reabsorption of glucose from the renal tubules, resulting in increased excretion of glucose in the urine. The compound targets the SGLT2 protein and disrupts its function, thereby lowering blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Canagliflozin: The parent compound, used in the treatment of type 2 diabetes mellitus.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A third SGLT2 inhibitor with distinct pharmacokinetic properties.
Uniqueness
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is unique due to the presence of multiple benzyloxy groups, which enhance its pharmacological properties and potentially improve its efficacy and safety profile compared to other SGLT2 inhibitors.
Properties
Molecular Formula |
C52H49FO5S |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H49FO5S/c1-37-22-23-43(30-44(37)31-46-28-29-48(59-46)42-24-26-45(53)27-25-42)49-51(56-34-40-18-10-4-11-19-40)52(57-35-41-20-12-5-13-21-41)50(55-33-39-16-8-3-9-17-39)47(58-49)36-54-32-38-14-6-2-7-15-38/h2-30,47,49-52H,31-36H2,1H3/t47-,49+,50-,51+,52+/m1/s1 |
InChI Key |
DDILTMCAFBCNJH-YFSBCMQPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


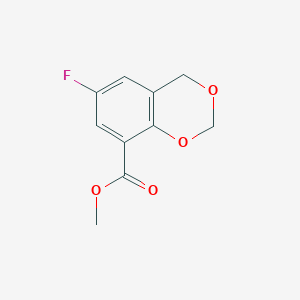
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
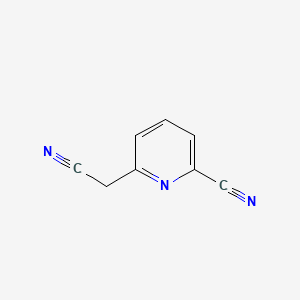

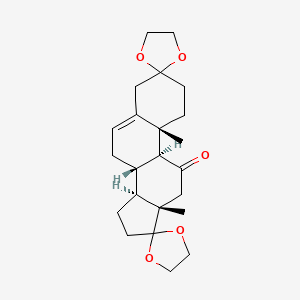
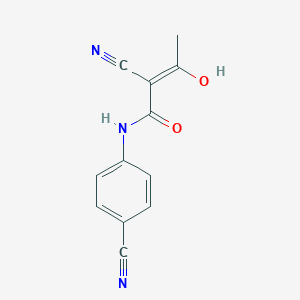
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
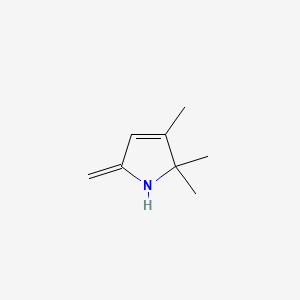
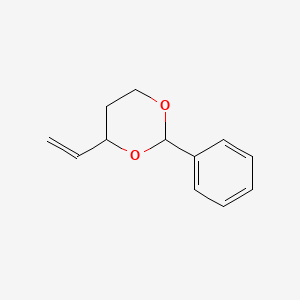
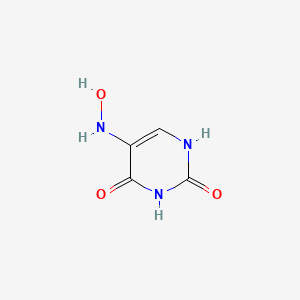

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
